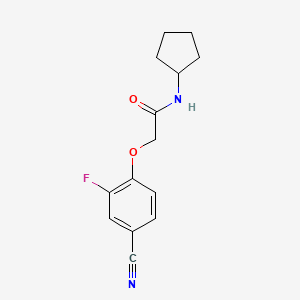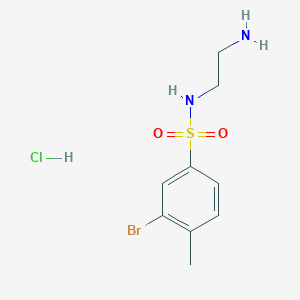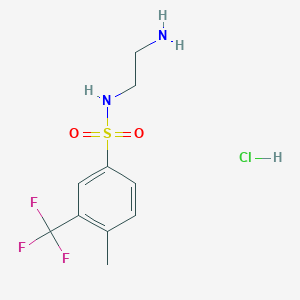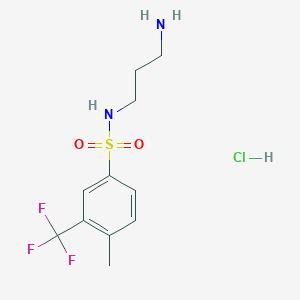![molecular formula C17H17N5O2 B7640541 [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone, also known as MTPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields including medicine, pharmacology, and biochemistry. MTPM is a member of the oxazole family of compounds, which are known for their biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the proliferation and inducing the apoptosis of cancer cells (Wang et al., 2020). This compound has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane (Zhang et al., 2021).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study by Wang et al. (2020), this compound was found to inhibit the expression of proteins involved in cancer cell proliferation and induce the expression of proteins involved in apoptosis. In addition, this compound was found to decrease the production of reactive oxygen species (ROS) in cancer cells. Zhang et al. (2021) reported that this compound disrupts the bacterial cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. This compound has also been shown to exhibit activity against several cancer cell lines and bacterial strains, making it a promising candidate for further study. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Future Directions
There are several future directions for the study of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone. One area of research could be to further investigate its mechanism of action and potential targets in cancer cells and bacteria. Another area of research could be to study the pharmacokinetics and toxicity of this compound in vivo. Additionally, this compound could be modified to improve its potency and selectivity against specific cancer cell lines or bacterial strains. Finally, this compound could be studied for its potential use as a fluorescent probe for detecting other molecules or ions in biological systems.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 5-methyl-3-oxazolidinone with 1-(3-bromophenyl)-2-nitropropene in the presence of sodium hydride and DMF. This compound has been studied for its potential applications in pharmacology, biochemistry, and medicine. Its mechanism of action is not fully understood, but it has been shown to exhibit activity against several cancer cell lines and bacterial strains. This compound has several advantages for lab experiments, including its ease of synthesis and activity against multiple targets. However, its potential side effects and toxicity have not been extensively studied. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential targets, as well as its potential use as a fluorescent probe.
Synthesis Methods
The synthesis of [2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone involves the reaction of 5-methyl-3-oxazolidinone with 1-(3-bromophenyl)-2-nitropropene in the presence of sodium hydride and DMF. The resulting intermediate is then reacted with 1H-1,2,3-triazole-4-carboxaldehyde to yield this compound. The synthesis of this compound has been reported in several studies, including a recent publication by Zhang et al. (2021).
Scientific Research Applications
[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone has been studied for its potential applications in various fields. In pharmacology, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2020). In addition, this compound has been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2021). This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions (Li et al., 2019).
properties
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-10-15(19-24-12)16-6-3-8-21(16)17(23)13-4-2-5-14(11-13)22-9-7-18-20-22/h2,4-5,7,9-11,16H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUQCBQRGLQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)


![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)



![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)

![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)

![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)